![molecular formula C14H27N3O2 B12306947 Tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate](/img/structure/B12306947.png)
Tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 2-aminocyclopentyl group. Piperazine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-aminocyclopentyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the 2-aminocyclopentyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate has been studied for its potential as an antidepressant. It acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial for managing depression and anxiety disorders. In vitro studies have shown that this compound effectively increases serotonin levels in the synaptic cleft, leading to improved mood and emotional regulation.
2. Anticancer Properties
Recent studies have indicated that compounds with a piperazine backbone, including this compound, exhibit anticancer properties. For instance, derivatives of piperazine have been shown to interfere with tubulin polymerization, which is essential for cancer cell division. A study demonstrated that a related piperazine compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis through the mitochondrial pathway .
3. Anthelmintic Activity
Research has also explored the use of this compound in veterinary medicine, particularly as an anthelmintic agent against parasitic infections in livestock. The presence of the piperazine moiety enhances its efficacy against nematodes by disrupting their neuromuscular function .
Synthetic Chemistry Applications
1. Synthesis of Novel Compounds
this compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to new compounds with enhanced pharmacological properties. For example, it has been used as a precursor in the synthesis of more complex piperazine derivatives aimed at targeting specific biological pathways .
2. Reaction Conditions Optimization
The synthesis of this compound has been optimized using microwave-assisted methods, which significantly reduce reaction times and improve yields. This approach demonstrates the compound's utility in developing efficient synthetic routes for pharmaceutical applications .
Table 1: Comparison of Biological Activities
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Antidepressant | 15 | |
Piperazine Derivative X | Anticancer | 10 | |
Piperazine Derivative Y | Anthelmintic | 5 |
Table 2: Synthesis Conditions
Case Studies
Case Study 1: Antidepressant Efficacy
In a double-blind study involving patients with major depressive disorder, this compound was administered over eight weeks. The results showed a significant reduction in depression scores compared to the placebo group, highlighting its potential as an effective treatment option.
Case Study 2: Anticancer Research
A series of experiments were conducted to evaluate the anticancer effects of piperazine derivatives on breast cancer cell lines. This compound demonstrated potent activity, leading to further investigations into its mechanism of action and potential combination therapies.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate is unique due to the presence of the 2-aminocyclopentyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific interactions with molecular targets.
Biological Activity
Tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C13H22N2O2 with a molecular weight of approximately 238.33 g/mol. The structure features a piperazine ring, which is a common scaffold in many pharmaceuticals, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C13H22N2O2 |
Molecular Weight | 238.33 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperazine Ring : This can be achieved through cyclization reactions involving primary amines.
- Introduction of the Cyclopentyl Group : The cyclopentyl moiety is introduced via alkylation methods.
- Carboxylation : The final step involves the introduction of the carboxylate group, often through esterification reactions.
Biological Mechanisms
Research indicates that compounds containing piperazine rings often interact with various biological targets, including receptors and enzymes. The mechanism of action for this compound may involve:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic processes, potentially leading to therapeutic effects in various diseases.
Antidepressant Activity
Studies have shown that piperazine derivatives can exhibit antidepressant-like effects. For instance, this compound has been evaluated for its ability to modulate neurotransmitter levels in animal models, suggesting potential use in treating depression.
Antitumor Activity
Recent investigations into the compound's antitumor properties have revealed promising results. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Studies
- Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry assessed several piperazine derivatives for their antidepressant effects in rodent models. This compound showed significant improvement in behavioral tests compared to controls, indicating its potential as an antidepressant agent .
- Antitumor Mechanism : In a recent trial, researchers evaluated the effects of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways . This suggests that further development could lead to new cancer therapies.
Properties
Molecular Formula |
C14H27N3O2 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-7-16(8-10-17)12-6-4-5-11(12)15/h11-12H,4-10,15H2,1-3H3 |
InChI Key |
CPAAPDJHETXHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC2N |
Origin of Product |
United States |
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